molecular formula C19H12N2O3S2 B2603488 (E)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide CAS No. 681237-97-8

(E)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2603488
CAS No.: 681237-97-8
M. Wt: 380.44
InChI Key: YXNNNVUPSMTRPM-BQYQJAHWSA-N
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Description

(E)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide is a complex organic compound that features a unique combination of chromenyl, thiazolyl, and thiophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromenyl Intermediate: The chromenyl group is synthesized through a cyclization reaction involving salicylaldehyde and an appropriate diketone.

    Thiazole Ring Formation: The chromenyl intermediate is then reacted with a thioamide to form the thiazole ring.

    Acrylamide Formation: The final step involves the reaction of the thiazolyl intermediate with thiophene-2-carboxaldehyde and an appropriate amine to form the acrylamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene and thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

(E)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of (E)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-(phenyl)acrylamide: Similar structure but with a phenyl group instead of a thiophenyl group.

    (E)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-(pyridyl)acrylamide: Similar structure but with a pyridyl group instead of a thiophenyl group.

Uniqueness

The uniqueness of (E)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide lies in its combination of chromenyl, thiazolyl, and thiophenyl groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and materials.

Properties

IUPAC Name

(E)-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N2O3S2/c22-17(8-7-13-5-3-9-25-13)21-19-20-15(11-26-19)14-10-12-4-1-2-6-16(12)24-18(14)23/h1-11H,(H,20,21,22)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXNNNVUPSMTRPM-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)NC(=O)C=CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)NC(=O)/C=C/C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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